

Compound of Interest

Compound Name: 2-(4-Methylphenyl)aniline

Cat. No.: B072538

An In-Depth Technical Guide to **2-(4-Methylphenyl)aniline**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-(4-Methylphenyl)aniline**, also known as 2-(p-tolyl)aniline or 2-amino-4'-methyldiphenyl. It aims to help you synthesize, utilize, or understand the properties of this versatile chemical entity.

Physicochemical and Structural Properties

2-(4-Methylphenyl)aniline is an aromatic amine characterized by a p-tolyl group substituted at the 2-position of an aniline ring. This substitution creates a unique balance of aromatic and aliphatic properties.

Table 1: Core Properties of **2-(4-Methylphenyl)aniline**

Property
IUPAC Name
Other Names
Molecular Formula
Molecular Weight
CAS Number
Canonical SMILES

```
graph "chemical_structure" {
    layout=neato;
    node [shape=plaintext];
    edge [style=solid];

    // Define nodes for atoms
    N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];
    C1 [label="C", pos="-1.2,0.6!"];
    C2 [label="C", pos="-1.2,-0.6!"];
    C3 [label="C", pos="0,-1.2!"];
    C4 [label="C", pos="1.2,-0.6!"];
    C5 [label="C", pos="1.2,0.6!"];
    C6 [label="C", pos="0,0!"];

    C7 [label="C", pos="-2.4,1.2!", fontcolor="#202124"];
    C8 [label="C", pos="-3.6,0.6!"];
    C9 [label="C", pos="-3.6,-0.6!"];
```

```
C10 [label="C", pos="-2.4,-1.2!"];
C11 [label="C", pos="-1.2,-1.8!"]; // Placeholder for methyl group C
C12 [label="C", pos="-4.8,0!"];
```

```
H1 [label="H", pos="-0.5,1.8!", fontcolor="#5F6368"];
H2 [label="H", pos="0.5,1.8!", fontcolor="#5F6368"];
```

```
// Methyl group
C13 [label="C", pos="-2.4,-2.4!", fontcolor="#202124"];
H_Me1 [label="H", pos="-1.8,-2.8!", fontcolor="#5F6368"];
H_Me2 [label="H", pos="-3.0,-2.8!", fontcolor="#5F6368"];
H_Me3 [label="H", pos="-2.4,-3.2!", fontcolor="#5F6368"];
```

```
// Aniline Ring Bonds
N1 -- C6;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
```

```
// p-Tolyl Ring Bonds
C1 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C7;
```

```
// Methyl Group Bond
C10 -- C13;
```

```
// Dummy nodes for double bonds
node [shape=point, width=0];
db1 [pos="-0.6,0.9!"];
db2 [pos="-0.6,-0.9!"];
db3 [pos="0.6,0.9!"];
db4 [pos="0.6,-0.9!"];
```

```
// Double bonds
C1 -- db1 [style=invis]; C6 -- db1 [style=invis];
C2 -- db2 [style=invis]; C3 -- db2 [style=invis];
C4 -- db3 [style=invis]; C5 -- db3 [style=invis];
```

```
// Labels are not working well with neato for this, so I will omit them
// for a cleaner look and add a caption.
}
```

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

- Inside an inert atmosphere glovebox, charge an oven-dried vial with 2-bromoaniline (1.0 eq), p-toluidine (1.0 eq), and CuBr (0.1 eq).
- Add anhydrous toluene, seal the vial, and remove it from the glovebox.
- Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride.
- Extract the mixture with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the solvent in vacuo.
- Purify the crude product via flash column chromatography to yield **2-(4-methylphenyl)aniline**.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is a critical, self-validating step. The following spectroscopic methods can be used for characterization: [\[1\]](#) [\[2\]](#)

Protocol: NMR Sample Preparation and Analysis

- Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl_3) or dimethylsulfoxide ($\text{DMSO-}d_6$).
- Transfer the solution to a clean, dry NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.

Predicted Spectroscopic Data:

•

¹H NMR:

◦

A singlet around 2.3-2.4 ppm corresponding to the three protons of the tolyl methyl group (-CH₃).

◦

A broad singlet between 3.5-5.0 ppm for the two amine (-NH₂) protons; this peak may exchange with D₂O.

◦

A complex multiplet region between 6.7-7.5 ppm for the eight aromatic protons on the two rings. The proton

•

¹³C NMR:

◦

A peak around 20-22 ppm for the methyl carbon.

◦

A series of peaks between 115-150 ppm for the 12 aromatic carbons. Key signals include the carbon bearing [1][3]

•

Mass Spectrometry (MS):

◦

Electrospray Ionization (ESI+) should show a prominent peak for the molecular ion $[M+H]^+$ at m/z 184.26.

Applications in Research and Development

The 2-arylaniline scaffold is a privileged structure in modern chemistry, serving as a key building block in |
[4]

•

Medicinal Chemistry: Many kinase inhibitors used in oncology feature a biaryl amine core. The specific geometry

•

Materials Science: Triarylamine derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for **2-(4-methylphenyl)aniline** is not available, data from structural analogs can be used to infer potential hazards.

Hazard Identification:

• Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

[6]* Irritation: Causes skin and serious eye irritation.

* Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Protocol for Safe Handling:

• Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

• Personal Protective Equipment (PPE):

◦ Wear a lab coat, splash-proof safety goggles, and face shield.

◦ Use nitrile or neoprene gloves. Inspect gloves prior to use and use proper removal technique.

• Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

• Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a
-
- Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and nati

Conclusion

2-(4-Methylphenyl)aniline is a valuable chemical intermediate whose synthesis is readily achievable through w

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(4-Methylphenyl)aniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [http://www.benchchem.com/2-(4-Methylphenyl)aniline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.